Ethyl 4-((4-hydroxybenzyl)amino)benzoate
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Overview
Description
Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-hydroxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-hydroxybenzyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-hydroxybenzaldehyde. The reaction proceeds through a Schiff base formation followed by reduction. The general steps are as follows:
Schiff Base Formation: Ethyl 4-aminobenzoate reacts with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form a Schiff base (imine).
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-hydroxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be further reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-((4-hydroxybenzyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-((4-hydroxybenzyl)amino)benzoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-hydroxybenzyl)amino)benzoate: Similar structure but with the hydroxyl group in the ortho position.
Ethyl 4-aminobenzoate: Lacks the hydroxybenzyl substitution.
4-Hydroxybenzoic acid: A simpler structure without the ethyl ester and amino groups.
Uniqueness
Ethyl 4-((4-hydroxybenzyl)amino)benzoate is unique due to the presence of both the ethyl ester and the 4-hydroxybenzylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64261-01-4 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
YRUZEIOMROQARL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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